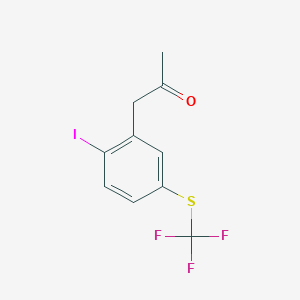
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS. It is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety.
Métodos De Preparación
One common synthetic route includes the reaction of 4-(trifluoromethyl)thiophenol with a suitable propanone derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Análisis De Reacciones Químicas
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one: Contains a fluoro group instead of a trifluoromethyl group, leading to variations in its chemical behavior and applications
The uniqueness of this compound lies in its dual trifluoromethyl and trifluoromethylthio substitutions, which impart distinct electronic and steric effects, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H8F6OS |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS/c1-2-8(18)7-4-3-6(10(12,13)14)5-9(7)19-11(15,16)17/h3-5H,2H2,1H3 |
Clave InChI |
VPBGMGGXEUSASV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


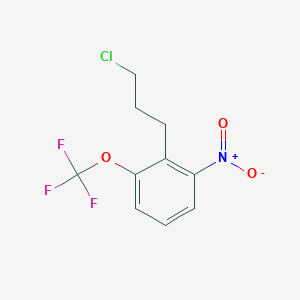
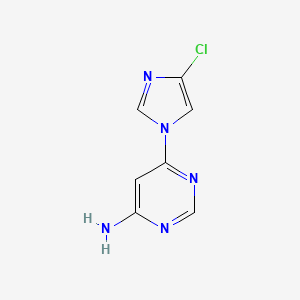
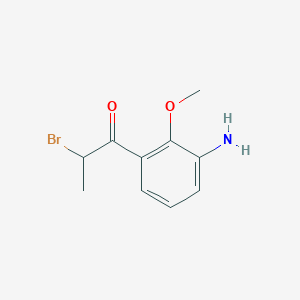
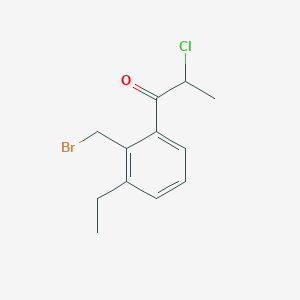
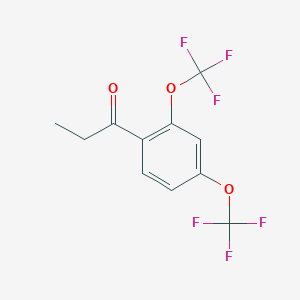

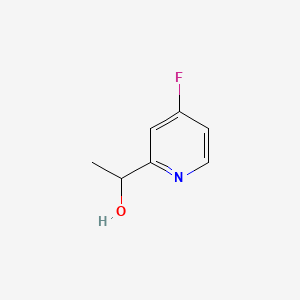
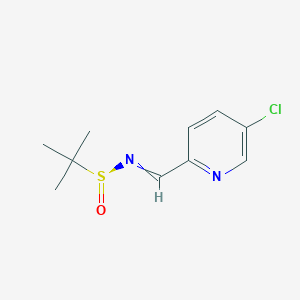
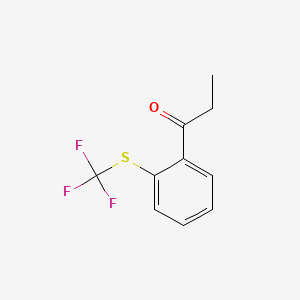
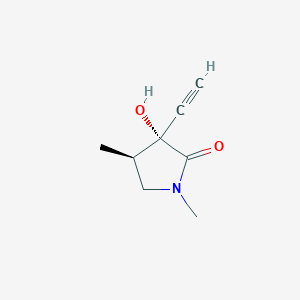

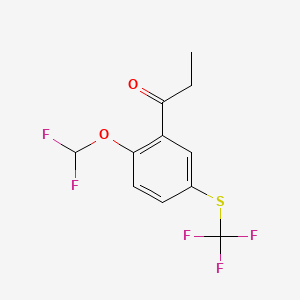
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
